1,4-Diaminoanthraquinone
Overview
Description
1,4-Diaminoanthraquinone, also known as this compound, is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Anthraquinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,4-Diaminoanthraquinones (DAAQs) are a promising class of redox-active molecules primarily used in nonaqueous redox flow batteries (RFBs) due to their ability to have up to five electrochemically accessible and reversible oxidation states .
Mode of Action
The interaction of 1,4-Diaminoanthraquinone with its targets involves a series of redox reactions. These reactions are highly reversible and electrochemically accessible, allowing the compound to exist in multiple oxidation states . The reversibility of these reactions can be affected by the solubility of the daaqs in the electrolytes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the redox process in nonaqueous redox flow batteries (RFBs). The compound’s ability to undergo multiple reversible redox reactions allows it to store and release energy, making it a key player in the energy storage capacity of RFBs .
Pharmacokinetics
The compound’s solubility in polar organic solvents, which are typically used in RFBs, can significantly impact its energy storage capacity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve energy storage and release. By undergoing reversible redox reactions, the compound can store energy in its oxidized states and then release this energy when it is reduced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of supporting electrolyte salts can affect the compound’s solubility in polar organic solvents, thereby impacting its energy storage capacity . Furthermore, the compound’s redox reactions are likely to be influenced by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
1,4-Diaminoanthraquinone plays a significant role in biochemical reactions, particularly in redox processes. It is known to interact with various enzymes and proteins, influencing their activity. For instance, this compound can act as a redox-active molecule, participating in electron transfer reactions. It has been studied for its potential use in redox flow batteries due to its ability to undergo multiple reversible oxidation states . Additionally, this compound interacts with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can modulate the activity of cytochrome P450 enzymes, affecting the metabolic pathways they regulate.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) . This oxidative stress can lead to the activation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound has been found to modulate the expression of genes involved in antioxidant defense mechanisms, such as superoxide dismutase (SOD) and catalase . These changes in gene expression can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to undergo redox cycling, leading to the generation of reactive oxygen species. This redox cycling is facilitated by the compound’s interaction with various biomolecules, including enzymes and proteins. For example, this compound can bind to cytochrome P450 enzymes, altering their activity and leading to the production of reactive intermediates . Additionally, this compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is involved in DNA replication and repair . This inhibition can result in DNA damage and subsequent changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to the formation of degradation products that may have different biochemical properties . Long-term studies have indicated that continuous exposure to this compound can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, with no significant changes in cellular function . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur . These findings highlight the importance of careful dosage control when using this compound in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions . These metabolic transformations can lead to the formation of reactive intermediates that may further interact with other biomolecules . Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in energy production and antioxidant defense . These interactions can influence the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . Studies have shown that the compound can accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.
Properties
IUPAC Name |
1,4-diaminoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,15-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMQNRKSAWNXBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041252 | |
Record name | 1,4-Diaminoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [EC: SCCS (Scientific Committee on Consumer Safety), Opinion on Disperse Violet 1, 22 June 2010] Black powder; [Alfa Aesar MSDS] | |
Record name | 1,4-Diaminoanthraquinone | |
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CAS No. |
128-95-0, 71775-54-7 | |
Record name | Disperse Violet 1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-95-0 | |
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Record name | 9,10-Anthracenedione, 1,4-diamino- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128950 | |
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Record name | 1,4-Diaminoanthraquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63807 | |
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Record name | 1,4-Diaminoanthraquinone | |
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Record name | 9,10-Anthracenedione, 1,4-diamino- | |
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Record name | 1,4-Diaminoanthraquinone | |
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Record name | 1,4-diaminoanthraquinone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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